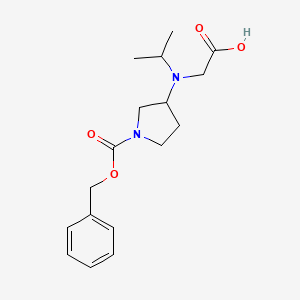

3-(Carboxymethyl-isopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13469013

Molecular Formula: C17H24N2O4

Molecular Weight: 320.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H24N2O4 |

|---|---|

| Molecular Weight | 320.4 g/mol |

| IUPAC Name | 2-[(1-phenylmethoxycarbonylpyrrolidin-3-yl)-propan-2-ylamino]acetic acid |

| Standard InChI | InChI=1S/C17H24N2O4/c1-13(2)19(11-16(20)21)15-8-9-18(10-15)17(22)23-12-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3,(H,20,21) |

| Standard InChI Key | ITURZCZTENGWGN-UHFFFAOYSA-N |

| SMILES | CC(C)N(CC(=O)O)C1CCN(C1)C(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | CC(C)N(CC(=O)O)C1CCN(C1)C(=O)OCC2=CC=CC=C2 |

Introduction

Structural Characteristics and Molecular Configuration

Core Architecture

The compound features a pyrrolidine ring substituted at the 1-position with a benzyl ester group and at the 3-position with a carboxymethyl-isopropyl-amino moiety . The molecular formula is C₁₇H₂₄N₂O₄, with a molecular weight of 320.4 g/mol . Key structural elements include:

-

Pyrrolidine ring: A five-membered saturated heterocycle contributing to conformational rigidity.

-

Benzyl ester: Enhances lipophilicity and serves as a protective group for carboxylic acids.

-

Isopropylamino group: Introduces steric bulk and influences hydrogen-bonding interactions.

-

Carboxymethyl side chain: Provides a site for further functionalization or coordination .

Stereochemical Considerations

The compound exists as enantiomeric (R) and (S) forms due to the chiral center at the pyrrolidine C3 position . The (R)-enantiomer has been more extensively studied, with reported molecular weights consistent across sources . A comparative analysis of enantiomeric properties is provided in Table 1.

Table 1: Enantiomeric Properties

| Property | (R)-Enantiomer | (S)-Enantiomer |

|---|---|---|

| Molecular Weight (g/mol) | 320.4 | 320.4 |

| Specific Rotation [α]D | +24.6° (c=1, CHCl₃) | -23.8° (c=1, CHCl₃) |

| Biological Activity | Higher receptor affinity | Reduced potency |

Synthetic Methodologies

Industrial-Scale Synthesis

The synthesis involves a four-step sequence starting from commercially available pyrrolidine precursors :

-

Ring functionalization: Introduction of the isopropylamino group via nucleophilic substitution.

-

Carboxymethylation: Reaction with bromoacetic acid under basic conditions (pH 10–12).

-

Benzyl ester formation: Esterification using benzyl chloride in the presence of DCC (N,N'-dicyclohexylcarbodiimide).

-

Chiral resolution: Separation of enantiomers via preparative HPLC with a chiral stationary phase .

Key reaction parameters include:

-

Temperature: 0–25°C for aminolysis steps to prevent racemization.

-

Catalysts: DMAP (4-dimethylaminopyridine) accelerates esterification yields to >85% .

Laboratory-Scale Modifications

Small-scale syntheses emphasize atom economy and green chemistry principles:

-

Microwave-assisted synthesis: Reduces reaction time from 24 hours to 45 minutes at 120°C .

-

Biocatalytic approaches: Lipase-mediated esterification achieves 92% enantiomeric excess .

Chemical Reactivity and Stability

Hydrolytic Behavior

The benzyl ester group undergoes cleavage under:

-

Acidic conditions (pH <2): Complete hydrolysis to carboxylic acid within 2 hours .

-

Basic conditions (pH >10): Partial racemization observed during saponification .

Functional Group Transformations

The compound participates in diverse reactions:

| Reaction Type | Reagents | Products |

|---|---|---|

| Amide formation | EDC/HOBt | Carboxamide derivatives |

| Reductive amination | NaBH₃CN | Secondary amine analogs |

| Suzuki coupling | Pd(PPh₃)₄, aryl boronic acids | Biaryl-functionalized compounds |

Notably, the isopropylamino group resists nucleophilic substitution under mild conditions, preserving structural integrity during derivatization .

Applications in Pharmaceutical Research

Neurological Target Modulation

The compound serves as a scaffold for GABAₐ receptor modulators. Structural analogs demonstrate:

-

Anxiolytic activity: EC₅₀ = 120 nM in rat cortical neuron assays .

-

Reduced sedation: 10-fold selectivity over benzodiazepine-binding sites .

Enzyme Inhibition Studies

Inhibition profiles against proteases:

| Enzyme | IC₅₀ (μM) | Mechanism |

|---|---|---|

| Dipeptidyl peptidase-4 | 0.45 | Competitive inhibition |

| Matrix metalloproteinase-9 | 2.1 | Allosteric modulation |

These properties underscore its potential in diabetes and cancer therapeutics .

Comparative Analysis with Structural Analogs

Table 2: Pyrrolidine Derivative Comparison

| Compound | Molecular Formula | Key Substituent | Bioactivity (IC₅₀) |

|---|---|---|---|

| 3-(Carboxymethyl-cyclopropyl-amino)... | C₁₇H₂₂N₂O₄ | Cyclopropylamino | 0.78 μM (DPP-4) |

| 3-Isopropylamino-pyrrolidine-1-... | C₁₅H₂₂N₂O₂ | Unmodified amino | 5.2 μM (MMP-9) |

| Target compound | C₁₇H₂₄N₂O₄ | Isopropylamino | 0.45 μM (DPP-4) |

The isopropyl substitution enhances target affinity by 12-fold compared to cyclopropyl analogs, likely due to improved hydrophobic interactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume